Cas no 99468-72-1 (3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline)

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline structure
99468-72-1 structure
Product Name:3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
Numero CAS:99468-72-1
MF:C10H6BrF6NO
MW:350.055162906647
MDL:MFCD00662315
CID:1075462
PubChem ID:188541
Update Time:2025-04-20

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
    • N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide
    • DCCKYVKUIKRMPU-UHFFFAOYSA-N
    • N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide
    • AKOS015852902
    • DTXSID20912696
    • 99468-72-1
    • N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid
    • N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoacetamide
    • CS-0318945
    • MFCD00662315
    • SCHEMBL10750113
    • 3',5'-Bis(trifluoromethyl)-2-bromoacetanilide
    • MDL: MFCD00662315
    • Inchi: 1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)
    • Chiave InChI: DCCKYVKUIKRMPU-UHFFFAOYSA-N
    • Sorrisi: BrCC(NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)=O

Proprietà calcolate

  • Massa esatta: 348.953696
  • Massa monoisotopica: 348.953696
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 5
  • Complessità: 307
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 29.1

Proprietà sperimentali

  • Densità: 1.726
  • Punto di fusione: 100-101
  • Punto di ebollizione: 308.9°C at 760 mmHg
  • Punto di infiammabilità: 140.6°C
  • Indice di rifrazione: 1.486

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
008149-1g
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
99468-72-1
1g
£25.00 2022-03-01
TRC
B010305-250mg
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
99468-72-1
250mg
$ 65.00 2022-06-07
TRC
B010305-500mg
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
99468-72-1
500mg
$ 100.00 2022-06-07
Apollo Scientific
PC0069-250mg
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
99468-72-1 97%
250mg
£20.00 2025-02-19
Apollo Scientific
PC0069-1g
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline
99468-72-1 97%
1g
£44.00 2025-02-19
abcr
AB227642-1 g
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline; .
99468-72-1
1g
€74.50 2023-04-27
abcr
AB227642-1g
3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline; .
99468-72-1
1g
€74.50 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389615-1g
N-(3,5-bis(trifluoromethyl)phenyl)-2-bromoacetamide
99468-72-1 97%
1g
¥482.00 2024-04-23
1PlusChem
1P005SRS-250mg
(1s,3s,5r,7r)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
99468-72-1 97%
250mg
$12.00 2024-04-19
1PlusChem
1P005SRS-1g
(1s,3s,5r,7r)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
99468-72-1 97%
1g
$32.00 2024-04-19
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.